1-Acetylimidazole

Catalog No.
S601119
CAS No.
2466-76-4
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylimidazole

CAS Number

2466-76-4

Product Name

1-Acetylimidazole

IUPAC Name

1-imidazol-1-ylethanone

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3

InChI Key

VIHYIVKEECZGOU-UHFFFAOYSA-N

SMILES

Array

Synonyms

acetylimidazole, N-acetylimidazole

Canonical SMILES

CC(=O)N1C=CN=C1

The exact mass of the compound N-Acetylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Acetylimidazole (NAI) is a mild, solid-state acetylating agent (melting point 99–105 °C) widely utilized in organic synthesis, carbohydrate chemistry, and protein modification. Unlike traditional liquid acyl halides or anhydrides, NAI transfers its acetyl group while releasing imidazole as a benign, water-soluble byproduct. This unique leaving-group dynamic allows NAI to operate efficiently in both organic and aqueous media without generating highly corrosive acidic waste (such as HCl). For procurement and material selection, NAI is prioritized when a process requires high regioselectivity—such as the targeted O-acetylation of primary hydroxyl groups over secondary hydroxyls—or when modifying sensitive biomolecules where harsh reagents would cause denaturation or indiscriminate functionalization .

Substituting 1-Acetylimidazole with generic, lower-cost alternatives like acetyl chloride (AcCl) or acetic anhydride (Ac2O) frequently fails due to their aggressive reactivity and lack of regioselectivity. In carbohydrate and complex polyol synthesis, AcCl and Ac2O indiscriminately attack secondary hydroxyl groups, necessitating costly and time-consuming protection/deprotection sequences to isolate specific derivatives[1]. Furthermore, AcCl generates stoichiometric hydrogen chloride gas, requiring the addition of amine bases (e.g., pyridine or triethylamine) and strictly anhydrous organic solvents, which complicates downstream purification and increases waste disposal costs . In biochemical applications, Ac2O aggressively acetylates primary amines (such as lysine residues), whereas NAI can be tuned to selectively O-acetylate tyrosyl residues under mild, neutral conditions without disrupting the protein's tertiary structure .

Regioselective O-Acetylation of Primary Hydroxyls in Carbohydrates

In the synthesis of partially protected glycosides, achieving regioselectivity without multi-step protection strategies is a major process bottleneck. Evidence demonstrates that treating unprotected glycosides and diols with 1-Acetylimidazole in water (often with TMAH or Er(OTf)3 as a catalyst) yields highly regioselective acetylation of primary hydroxyl groups (e.g., 6-OH). In direct contrast, utilizing Ac2O or AcCl under standard conditions typically drives the reaction toward secondary hydroxyls (e.g., forming 2-OH or 4-OH compounds) or results in complex per-acetylated mixtures requiring extensive chromatographic separation [1].

Evidence DimensionRegioselectivity profile on unprotected glycosides
Target Compound DataHighly selective for primary hydroxyl groups (6-OH) in aqueous media
Comparator Or BaselineAcetic Anhydride (Ac2O) / Acetyl Chloride (AcCl)
Quantified DifferenceAc2O/AcCl preferentially attack secondary hydroxyls (2-OH/4-OH) or yield per-acetylated mixtures
ConditionsAqueous media (NAI) vs. organic solvents with bases (Ac2O/AcCl)

Procuring NAI enables single-step, regioselective primary hydroxyl protection, eliminating the reagent and labor costs associated with multi-step protection/deprotection sequences.

Tyrosine-Specific Modification in Protein Biochemistry

For structural biology and enzyme mapping, reagents must modify specific residues without denaturing the target. 1-Acetylimidazole is established as a specific reagent for the O-acetylation of tyrosyl residues. In kinetic studies of enzymes (e.g., NADH oxidase), NAI selectively modifies tyrosines (rate constant k = 7.5 ± 0.9 × 10−3 mM−1·min−1) without aggressively attacking lysine ε-amino groups under neutral conditions[1]. Conversely, acetic anhydride lacks this specificity, leading to rapid, indiscriminate N-acetylation of primary amines, which frequently results in protein precipitation or total loss of native conformation [2].

Evidence DimensionAmino acid residue selectivity in intact proteins
Target Compound DataSelective O-acetylation of Tyrosine (Tyr) residues at neutral pH
Comparator Or BaselineAcetic Anhydride (Ac2O)
Quantified DifferenceAc2O causes indiscriminate N-acetylation of Lysine (Lys) and N-terminal amines
ConditionsAqueous buffer, neutral pH, room temperature

Biochemical researchers must procure NAI to accurately map tyrosine active sites or cap peptides without destroying the structural integrity of the target protein.

Processability, Handling, and Byproduct Profile

Material handling and waste management heavily influence procurement at scale. 1-Acetylimidazole is a stable crystalline solid (melting point 99-105 °C), allowing for precise gravimetric dispensing. Upon reaction, it releases imidazole, a water-soluble, mildly basic compound (pKa ~7) that is easily removed via simple aqueous washing . In stark contrast, Acetyl Chloride is a highly volatile, fuming liquid that violently hydrolyzes to produce stoichiometric quantities of corrosive HCl gas, necessitating the use of dry organic solvents, stoichiometric amine bases, and rigorous ventilation/scrubbing infrastructure [1].

Evidence DimensionPhysical state and byproduct corrosivity
Target Compound DataSolid (mp 99-105 °C); benign, water-soluble imidazole byproduct
Comparator Or BaselineAcetyl Chloride (AcCl)
Quantified DifferenceAcCl is a volatile liquid generating 1 equivalent of corrosive HCl gas per reaction
ConditionsStandard laboratory or pilot-scale ambient handling

Procuring a solid reagent with a non-corrosive byproduct lowers infrastructure requirements, improves operator safety, and simplifies downstream aqueous workups.

Regioselective Carbohydrate and Glycoside Synthesis

Because NAI selectively acetylates primary hydroxyl groups over secondary ones, it is the optimal choice for synthesizing partially protected carbohydrate building blocks. Procurement of NAI allows chemists to bypass multi-step protection and deprotection sequences normally required when using acetic anhydride, streamlining the synthesis of complex oligosaccharides and thioglycosides [1].

Site-Specific Protein Modification and Tyrosine Mapping

In biochemistry and structural biology, NAI is the preferred reagent for the selective O-acetylation of tyrosyl residues. It is utilized to probe enzyme active sites, modify histones, and cap unreacted amino groups in peptide synthesis without causing the indiscriminate lysine acetylation and protein denaturation associated with harsher acylating agents [2].

Aqueous and 'Green' Acetylation Workflows

For laboratories and industrial processes aiming to eliminate toxic organic solvents (like pyridine or dichloromethane), NAI is highly suitable. Its ability to function effectively in aqueous media (often coupled with catalysts like TMAH or Er(OTf)3) and its benign imidazole byproduct make it a superior choice for environmentally conscious manufacturing and green chemistry protocols .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

110.048012819 Da

Monoisotopic Mass

110.048012819 Da

Heavy Atom Count

8

LogP

-0.34 (LogP)

Melting Point

102.0 °C

UNII

ZMP8X1Y11G

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2466-76-4

Wikipedia

N-acetylimidazole

General Manufacturing Information

Ethanone, 1-(1H-imidazol-1-yl)-: INACTIVE

Dates

Last modified: 08-15-2023
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

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